2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester
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Overview
Description
2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester typically involves the reaction of 2-(N-Boc-N-methylcarbamoyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are employed.
Protodeboronation: Radical initiators and hydrogen donors are used.
Major Products
Suzuki–Miyaura Coupling: The major products are biaryl compounds.
Hydrolysis: The major product is 2-(N-Boc-N-methylcarbamoyl)phenylboronic acid.
Protodeboronation: The major product is the corresponding aryl compound.
Scientific Research Applications
2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester has diverse applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Utilized in the development of boron-containing drugs for neutron capture therapy.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through its boronic ester group, which can participate in various chemical reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In hydrolysis, the boronic ester is cleaved to yield the corresponding boronic acid .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the N-Boc-N-methylcarbamoyl group.
2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid: Similar but without the pinacol ester group.
Uniqueness
2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester is unique due to its combination of the N-Boc-N-methylcarbamoyl group and the pinacol ester, which enhances its stability and reactivity in various chemical reactions .
Properties
Molecular Formula |
C19H28BNO5 |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]carbamate |
InChI |
InChI=1S/C19H28BNO5/c1-17(2,3)24-16(23)21(8)15(22)13-11-9-10-12-14(13)20-25-18(4,5)19(6,7)26-20/h9-12H,1-8H3 |
InChI Key |
QCEZXQBNCKLXGH-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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